Captan

Catalog No.
S522614
CAS No.
133-06-2
M.F
C9H8Cl3NO2S
M. Wt
300.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Captan

CAS Number

133-06-2

Product Name

Captan

IUPAC Name

(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Molecular Formula

C9H8Cl3NO2S

Molecular Weight

300.6 g/mol

InChI

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+

InChI Key

LDVVMCZRFWMZSG-OLQVQODUSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 5.1 mg/L at 25 °C
7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C
20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C
Slightly soluble in ethylene dichloride
For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 25 °C: (none)
(77 °F): 0.0003%

Synonyms

Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl

Description

The exact mass of the compound Captan is 298.9341 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1.70e-05 min water, 5.1 mg/l at 25 °c7.78 g/100 ml chloroform; 8.15 g/100 ml tetrachloroethane; 4.96 g/100 ml cyclohexanone; 4.70 g/100 ml dioxane; 2.13 g/100 ml benzene; 0.69 g/100 ml toluene; 0.04 g/100 ml heptane; 0.29 g/100 ml ethanol; 0.25 g/100 ml ether at 26 °c20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °cslightly soluble in ethylene dichloridesoluble in kerosenesolubility of captan in water in the presence of acetone at a concentration of 10 ul/l: 5328 + or - 274 ug/l; acetone at 100 ul/l: 5992 + or - 337 ug/l; acetone at 500 ul/l: 6526 + or - 319 ug/l. /from table/solubility in water, g/100ml at 25 °c: (none)(77°f): 0.0003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36726. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoindoles. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fungicidal Mode of Action Research

Understanding how Captan combats fungal growth is crucial for developing new fungicides. Research has explored its mechanism of action, revealing that Captan disrupts several fungal cellular processes. Studies suggest it inhibits spore germination, mycelial growth, and ATP production in fungi [1]. Captan may also interfere with the cell wall synthesis of fungi, further hindering their growth [2].

[1] Evaluation of fungicide activity against Sclerotinia sclerotiorum and Botrytis cinerea using an in vitro fluorescence technique - Phytopathology [2] Inhibition of spore germination and mycelial growth of Colletotrichum musae by Captan and iprodione - Crop Protection

Investigating Fungal Resistance to Captan

The overuse of fungicides can lead to the development of resistance in fungal populations. Scientific research employs Captan to study this phenomenon. By exposing fungal cultures to varying concentrations of Captan, researchers can identify mutations that confer resistance to the fungicide [3]. This knowledge is vital for developing strategies to manage fungicide resistance and maintain their effectiveness.

[3] Development of Captan Resistance in Penicillium expansum Link - Phytopathology

Captan is a fungicide belonging to the phthalimide class, primarily used in agriculture to control fungal diseases affecting a variety of crops, including fruits, vegetables, and ornamental plants. It appears as a white crystalline solid in its pure form, though commercial samples may range in color from yellow to brownish. Captan is characterized by its low solubility in water and its ability to form emulsifiable liquids when mixed with appropriate carriers. The chemical formula for captan is C9H8Cl3NO2S\text{C}_9\text{H}_8\text{Cl}_3\text{N}\text{O}_2\text{S}, and it has a molecular weight of approximately 300.6 g/mol .

Captan acts as a non-systemic fungicide, meaning it remains on the plant surface and doesn't enter the vascular system. It disrupts essential fungal cell functions by interfering with sulfhydryl groups in enzymes vital for fungal growth.

Captan exposure can cause skin irritation, and inhalation or ingestion can be harmful []. The Environmental Protection Agency (EPA) classifies Captan as a probable human carcinogen (Group B2) [].

Captan undergoes hydrolysis in aqueous environments, with its stability varying based on pH levels. It is rapidly hydrolyzed in alkaline conditions but shows slower degradation in neutral or acidic media. In the presence of moisture, captan can react with water to produce hydrogen chloride gas, which poses additional hazards . Captan is also known to decompose near its melting point and is incompatible with strong alkaline substances and oxidizing agents .

Captan is synthesized through the reaction of trichloromethylsulfenyl chloride with the sodium salt of tetrahydrophthalamide, which itself is derived from tetrahydrophthalic anhydride. This synthetic pathway allows for the production of captan as a stable compound suitable for agricultural applications .

Captan is widely used as a fungicide in various agricultural practices. Its applications include:

  • Crop Protection: Effective against a range of fungal pathogens on fruits (e.g., apples, grapes), vegetables, and ornamental plants.
  • Seed Treatment: Used to protect seeds from fungal infections during germination.
  • Industrial Uses: Incorporated into paints, plastics, and textiles as a preservative against fungal growth .

Captan shares similarities with other fungicides within the phthalimide class and beyond. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
FolpetC12H10Cl2N2O4\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_4Similar mechanism of action; less toxic than captan.
ThiramC6H12N2S4\text{C}_{6}\text{H}_{12}\text{N}_2\text{S}_4Broad-spectrum fungicide; used in seed treatments.
BenomylC14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3Systemic action; inhibits fungal cell division.
ChlorothalonilC8Cl4N\text{C}_{8}\text{Cl}_4\text{N}Non-systemic; effective against various fungal diseases.

Captan's uniqueness lies in its specific mode of action against certain pathogens and its application versatility across different plant types and industrial products. Unlike some other fungicides that may be more toxic or have broader environmental impacts, captan's rapid biodegradation and targeted use make it an important component in integrated pest management strategies .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide.
Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH]
WHITE CRYSTALS.
Odorless, white, crystalline powder.
Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]

Color/Form

White to cream powder
Crystals from carbon tetrachloride
Colorless crystals
White, crystalline powder [Note: Commercial product is a yellow powder]

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

298.934133 g/mol

Monoisotopic Mass

298.934133 g/mol

Boiling Point

Decomposes (NTP, 1992)
decomposes
Decomposes

Heavy Atom Count

16

Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink
1.74 g/cu cm at 25 °C
Relative density (water = 1): 1.74
1.74

LogP

2.8 (LogP)
log Kow = 2.80
2.35

Odor

Odorless [Note: Commercial product has a pungent odor]

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas.
Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point.
Hydrolysed slowly at neutral pH, rapidly in alkali. Thermal DT50 /50% degradation time/ >4 yr (80 °C), 14.2 day (120 °C).
When heated to decomposition it emits toxic fumes of /chloride, sulfur oxides, and nitrogen oxides/.

Appearance

Solid powder

Melting Point

352 °F (NTP, 1992)
172.5 °C
Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/
No melting point; decomposes at 178 °C
352 °F
352 °F (Decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EOL5G26Q9F

GHS Hazard Statements

H303: May be harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Captan is used as a fungicide. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/index.html(1).

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

less than 0.00001 mmHg at 77 °F (NTP, 1992)
9X10-8 mm Hg at 25 °C
0 mmHg (approx)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan.
One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide.

Other CAS

133-06-2

Absorption Distribution and Excretion

Captan and folpet are two fungicides largely used in agriculture, but biomonitoring data are mostly limited to measurements of captan metabolite concentrations in spot urine samples of workers, which complicate interpretation of results in terms of internal dose estimation, daily variations according to tasks performed, and most plausible routes of exposure. This study aimed at performing repeated biological measurements of exposure to captan and folpet in field workers (i) to better assess internal dose along with main routes-of-entry according to tasks and (ii) to establish most appropriate sampling and analysis strategies. The detailed urinary excretion time courses of specific and non-specific biomarkers of exposure to captan and folpet were established in tree farmers (n = 2) and grape growers (n = 3) over a typical workweek (seven consecutive days), including spraying and harvest activities. The impact of the expression of urinary measurements [excretion rate values adjusted or not for creatinine or cumulative amounts over given time periods (8, 12, and 24 hr)] was evaluated. Absorbed doses and main routes-of-entry were then estimated from the 24-hr cumulative urinary amounts through the use of a kinetic model. The time courses showed that exposure levels were higher during spraying than harvest activities. Model simulations also suggest a limited absorption in the studied workers and an exposure mostly through the dermal route. It further pointed out the advantage of expressing biomarker values in terms of body weight-adjusted amounts in repeated 24-hr urine collections as compared to concentrations or excretion rates in spot samples, without the necessity for creatinine corrections.
Extensive studies of captan have shown that it is readily absorbed from the gastrointestinal tract, rapidly metabolized, and eliminated from the body. The probable metabolic pathways of both the tetrahydrophthalimide and trichloromethylthio moieties have been elucidated. In rats, the tetrahydrophthalimide moiety is excreted, 92% in 48 hr and 97% in 96 hr (85% in the urine and 12 in the feces. The trichloromethylthio moiety is converted to thiophosgene, which is further metabolized to thiazolidine-2-thione-4-carboxylic acid, which is excreted in the urine of orally dosed rats; carbon dioxide is also a product of the metabolism of thiophosgene through the intermediate formation of carbonyl sulfide. Thiophosgene is also detoxified by sulfites present in the gut and is excreted in the urine of orally dosed rats to yield dithiobis(methanesulfonic acid) and its disulfide monooxide derivative.
Captan is rapidly absorbed from GI tract and rapidly /metabolized/ in the blood. It does not accumulate in tissues and reacts readily with thiol-containing compounds.
After an oral dose of (35)S-captan, more than 90% of the radioactivity was excreted in the feces and urine within 24 hours, and almost 100 % within 3 days; 0.01-0.05% of the radioactivity was detected in organs or incorporated in proteins and nucleic acids.
For more Absorption, Distribution and Excretion (Complete) data for CAPTAN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Following oral exposure, captan fungicides are rapidly metabolized in the body to yield two metabolites that can be measured in the urine: tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxilic acid (TTCA). Both are considered useful biomarkers for occupational exposure.
Extensive studies of captan have shown that it is readily absorbed from the gastrointestinal tract, rapidly metabolized, and eliminated from the body. The probable metabolic pathways of both the tetrahydrophthalimide and trichloromethylthio moieties have been elucidated. In rats, the tetrahydrophthalimide moiety is excreted, 92% in 48 hr and 97% in 96 hr (85% in the urine and 12 in the feces. The trichloromethylthio moiety is converted to thiophosgene, which is further metabolized to thiazolidine-2-thione-4-carboxylic acid, which is excreted in the urine of orally dosed rats; carbon dioxide is also a product of the metabolism of thiophosgene through the intermediate formation of carbonyl sulfide. Thiophosgene is also detoxified by sulfites present in the gut and is excreted in the urine of orally dosed rats to yield dithiobis(methanesulfonic acid) and its disulfide monooxide derivative.
Captan is metabolized in vitro by liver mixed-function oxidases to carbonyl sulfide, suggesting a pathway similar to that which occurs in vivo.
Degradation in the gut appears to play a major role in the metabolism of captan. The toxic metabolite thiophosgene is produced from the trichloromethylthio moiety of the molecule in the presence of cellular thiol compounds. It is further metabolized to thiazolidine-2-thione-4-carboxylic acid, which is excreted in the urine of orally doses rats; carbon dioxide is also a product of the metabolism of thiophosgene with the intermediate formation of carbonyl sulfide (23% of the administered radiocarbon is expired as (14)CO2). Thiophosgene is also detoxified by sulfites present in the gut and is excreted in the urine of orally dosed rats to yield dithiobis(methanesulfonic acid) and its disulfide monooxide derivative.
For more Metabolism/Metabolites (Complete) data for CAPTAN (9 total), please visit the HSDB record page.

Wikipedia

Captan

Biological Half Life

The dermal penetration of (14)C-Iabeled captan was studied in young and adult rats ... . Dermal absorption was biphasic, with at least 93% of dose having a half-life on the skin of at least 1000 hours.
The degradation of captan (purity, 79.9%) during incubation with human blood was investigated. Captan at a concentration of about 1 ug/mL was mixed with blood at 37 °C. At various time-points ranging from 0 to 31 s the reaction was terminated by adding phosphoric acid and acetone. Degradation of captan and formation of THPI was measured. Captan was metabolized rapidly to THPI. The calculated half-life was 0.97 s. Mass spectrometry revealed that THPI was the only degradation product.
... The very short half-lives of captan and thiophosgene in blood (0.9 and 0.6 seconds, respectively) show these compounds will not reach the fetus directly when orally ingested, but THPI is likely to. ...

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Pesticides
Bactericides, Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
FUNGICIDES

Methods of Manufacturing

Captan is produced by reaction of 1,2,3,6-tetrahydrophthalimide with trichloromethanesulfenyl chloride (perchloromethylmercaptan) in the presence of sodium hydroxide.
Reaction of perchloromethyl mercaptan with tetrahydrophthalimide in the presence of sodium hydroxide.

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-[(trichloromethyl)thio]-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies captan as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Method: NIOSH 5601, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: captan; Matrix: air; Detection Limit: 4.8 ug/sample.
Method: NIOSH 9202, Issue 1; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: captan; Matrix: isopropanol hand rinse solution; Detection Limit: 123 ug/sample.
Method: NIOSH 9205, Issue 1; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: captan; Matrix: dermal patch; Detection Limit: 20.2 ug/sample.
Method: OSHA PV2093; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: captan; Matrix: air; Detection Limit: 0.02 mg/cu m.
For more Analytic Laboratory Methods (Complete) data for CAPTAN (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: captan; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 182 pg/L.
A gas-liquid chromatographic method has been developed for the determination of captan and 2 metabolites, tetrahydrophthalimide and tetrahydrophthalamic acid in milk and meat, using an electron capture detector. Recoveries from milk samples fortified @ 0.02-10 ppm ranged from 71 to 102%; recoveries from meat samples fortified @ 0.04-10 ppm ranged from 75 to 99%.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. ... Store in tightly close containers in a cool, well-ventilated area away from water, heat, and incompatible materials. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure-vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
Store in a cool, dry place.
Storage should be under lock and key and secure from access by unauthorized persons and children. Storage should be in a cool, dry area away from and heat or ignition source. ... Store in original container only.. /Captan 4L/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

Carcinogenic and co-carcinogenic potential of captan following topical exposure was determined in female Swiss albino mice. Tumor-initiating properties of captan were examined in seven study groups: untreated controls; captan (single dose) plus 12-o-tetradecanoylphorbol-1 3-acetate (TPA); captan (multiple dose) plus TPA; 7,12-dimethylbenzanthracene (DMBA) plus TPA; captan (single dose) plus acetone; captan (multiple dose) plus acetone; and dimethyl sulfoxide (DMSO) plus TPA. Tumor-promoting activity was assessed in six of these groups, and complete carcinogenic activity was assessed in five groups: Untreated controls; benzo(a)pyrene; captan; DMSO; and acetone. Total treatment period was 52 weeks. Surviving mice were sacrificed at end of 1 year. Topical application of captan was found to cause initiation of mouse skin in a two-stage cancer initiation-promotion model. While single application of captan was insufficient to initiate skin tumor development in most mice, multiple exposure to captan resulted in cumulative incidence of 21 tumors, and DMBA plus TPA-treated mice had 90 tumors detected. In this report, captan failed to demonstrate any tumor-promoting or complete carcinogenic activity.

Stability Shelf Life

Stable under recommended storage conditions.
Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point.

Dates

Modify: 2023-08-15
1: Nesakumar N, Sethuraman S, Krishnan UM, Rayappan JB. Cyclic voltammetric acetylcholinesterase biosensor for the detection of captan in apple samples with the aid of chemometrics. Anal Bioanal Chem. 2015 Jun;407(16):4863-8. doi: 10.1007/s00216-015-8687-1. Epub 2015 Apr 21. PubMed PMID: 25895947.
2: Heredia-Ortiz R, Bouchard M. Toxicokinetic modeling of captan fungicide and its tetrahydrophthalimide biomarker of exposure in humans. Toxicol Lett. 2012 Aug 13;213(1):27-34. doi: 10.1016/j.toxlet.2011.09.023. Epub 2011 Sep 29. PubMed PMID: 21979173.
3: Nesakumar N, Ramachandra BL, Sethuraman S, Krishnan UM, Rayappan JB. Evaluation of Inhibition Efficiency for the Detection of Captan, 2,3,7,8-Tetrachlorodibenzodioxin, Pentachlorophenol and Carbosulfan in Water: An Electrochemical Approach. Bull Environ Contam Toxicol. 2016 Feb;96(2):217-23. doi: 10.1007/s00128-015-1705-3. Epub 2015 Nov 26. PubMed PMID: 26611369.
4: Gottzein AK, Musshoff F, Madea B. Systematic toxicological analysis revealing a rare case of captan ingestion. J Forensic Sci. 2013 Jul;58(4):1099-103. doi: 10.1111/1556-4029.12154. Epub 2013 May 21. PubMed PMID: 23692481.
5: Galea KS, MacCalman L, Jones K, Cocker J, Teedon P, Cherrie JW, van Tongeren M. Urinary biomarker concentrations of captan, chlormequat, chlorpyrifos and cypermethrin in UK adults and children living near agricultural land. J Expo Sci Environ Epidemiol. 2015 Nov-Dec;25(6):623-31. doi: 10.1038/jes.2015.54. Epub 2015 Sep 16. PubMed PMID: 26374656; PubMed Central PMCID: PMC4611359.
6: Berthet A, Bouchard M, Danuser B. Toxicokinetics of captan and folpet biomarkers in orally exposed volunteers. J Appl Toxicol. 2012 Mar;32(3):194-201. doi: 10.1002/jat.1653. Epub 2011 Mar 5. PubMed PMID: 21381057.
7: Sadło S, Duda M, Piechowicz B, Jaźwa A. Comparative study on disappearance trends of captan and trifloxystrobin residues on fruit and apple tree leaves using internal normalisation method. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(5):826-32. doi: 10.1080/19440049.2013.790088. Epub 2013 May 28. PubMed PMID: 23710563.
8: Hines CJ, Deddens JA, Coble J, Kamel F, Alavanja MC. Determinants of captan air and dermal exposures among orchard pesticide applicators in the Agricultural Health Study. Ann Occup Hyg. 2011 Jul;55(6):620-33. doi: 10.1093/annhyg/mer008. Epub 2011 Mar 22. PubMed PMID: 21427168; PubMed Central PMCID: PMC3131503.
9: Boran H, Capkin E, Altinok I, Terzi E. Assessment of acute toxicity and histopathology of the fungicide captan in rainbow trout. Exp Toxicol Pathol. 2012 Mar;64(3):175-9. doi: 10.1016/j.etp.2010.08.003. Epub 2010 Sep 2. PubMed PMID: 20817491.
10: Mirković B, Tanović B, Stević M, Hrustić J, Mihajlović M, Delibašić G, Vukša P. Toxicity of mancozeb, chlorothalonil, captan, fluopyram, boscalid, and difenoconazole to Didymella applanata isolates from Serbia. J Environ Sci Health B. 2015;50(12):845-50. doi: 10.1080/03601234.2015.1062648. Epub 2015 Aug 7. PubMed PMID: 26252498.
11: Zentai A, Sali J, Szabó IJ, Szeitzné-Szabó M, Ambrus A, Vásárhelyi A. Factors affecting the estimated probabilistic acute dietary exposure to captan from apple consumption. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(5):833-42. doi: 10.1080/19440049.2013.794977. Epub 2013 Jun 7. PubMed PMID: 23742211.
12: Berthet A, Heredia-Ortiz R, Vernez D, Danuser B, Bouchard M. A detailed urinary excretion time course study of captan and folpet biomarkers in workers for the estimation of dose, main route-of-entry and most appropriate sampling and analysis strategies. Ann Occup Hyg. 2012 Aug;56(7):815-28. doi: 10.1093/annhyg/mes011. Epub 2012 Mar 16. PubMed PMID: 22425654.
13: Megadi VB, Tallur PN, Mulla SI, Ninnekar HZ. Bacterial degradation of fungicide captan. J Agric Food Chem. 2010 Dec 22;58(24):12863-8. doi: 10.1021/jf1030339. Epub 2010 Dec 1. PubMed PMID: 21121628.
14: Berthet A, Bouchard M, Vernez D. Toxicokinetics of captan and folpet biomarkers in dermally exposed volunteers. J Appl Toxicol. 2012 Mar;32(3):202-9. doi: 10.1002/jat.1659. Epub 2011 Mar 5. PubMed PMID: 21381058.
15: Arce GT, Gordon EB, Cohen SM, Singh P. Genetic toxicology of folpet and captan. Crit Rev Toxicol. 2010 Jul;40(6):546-74. doi: 10.3109/10408444.2010.481663. Review. PubMed PMID: 20569196.
16: Chen K, Mackie JC, Kennedy EM, Dlugogorski BZ. Thermal decomposition of captan and formation pathways of toxic air pollutants. Environ Sci Technol. 2010 Jun 1;44(11):4149-54. doi: 10.1021/es9037935. PubMed PMID: 20433167.
17: Reuber MD. Carcinogenicity of captan. J Environ Pathol Toxicol Oncol. 1989 Mar-Apr;9(2):127-43. PubMed PMID: 2732908.
18: Luo G, Lewis RA. Inhibition of RNA polymerase by captan at both DNA and substrate binding sites. Biochem Pharmacol. 1992 Dec 1;44(11):2251-8. PubMed PMID: 1282005.
19: Stournaras C, Saridakis I, Fostinis Y, Georgoulias V. Interaction of captan with mammalian microtubules. Cell Biochem Funct. 1991 Jan;9(1):23-8. PubMed PMID: 2065433.
20: Berthet A, Bouchard M, Schüpfer P, Vernez D, Danuser B, Huynh CK. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. Anal Bioanal Chem. 2011 Feb;399(6):2243-55. doi: 10.1007/s00216-010-4601-z. Epub 2011 Jan 13. PubMed PMID: 21229238. ^

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